1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine
Description
Significance of Benzimidazole (B57391) Derivatives as a Privileged Scaffold in Academic Research
The benzimidazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.govbenthamdirect.com This term denotes a molecular framework that is capable of binding to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities. The versatility of the benzimidazole core stems from its structural similarity to natural purines, allowing it to interact with various enzymes and proteins within biological systems.
The physicochemical attributes of the benzimidazole scaffold, such as its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable its derivatives to bind efficiently with macromolecules. nih.gov This has led to the development of numerous benzimidazole-containing compounds with a broad spectrum of therapeutic applications, including:
Antimicrobial nih.govresearchgate.net
Anticancer nih.govimpactfactor.org
Anti-inflammatory nih.govingentaconnect.com
Antiviral nih.govresearchgate.net
Antihypertensive eurekaselect.com
Anthelmintic researchgate.netimpactfactor.org
The structural versatility of the benzimidazole ring system allows for extensive modification, enabling researchers to fine-tune the pharmacological properties of its derivatives. impactfactor.org This adaptability has made it a cornerstone in the design and discovery of new drugs. nih.govnih.goveurekaselect.com
Rationale for Focused Research on 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine
Research into specific benzimidazole derivatives like this compound is driven by the desire to create novel compounds with enhanced or specific biological activities. The rationale for focusing on this particular molecule involves the strategic placement of the isopropyl and methanamine groups.
The Isopropyl Group: The addition of an isopropyl group at the N-1 position of the benzimidazole ring introduces a bulky, hydrophobic substituent. This can influence the compound's solubility, membrane permeability, and binding affinity to target proteins.
The Methanamine Group: The (aminomethyl) group at the C-2 position provides a basic and polar functional group. This group can participate in hydrogen bonding and ionic interactions, which are crucial for molecular recognition by biological targets. The synthesis of related 2-aminomethyl benzimidazoles has been achieved through methods like the condensation of o-phenylenediamine (B120857) with amino acids. orientjchem.org
The combination of these specific substituents on the benzimidazole scaffold creates a unique chemical entity with a distinct electronic and steric profile, making it a candidate for investigation in various therapeutic areas. It is often synthesized as a research chemical or an intermediate for the creation of more complex molecules.
Current Research Landscape and Identified Gaps pertaining to the Chemical Compound
The current research landscape for this compound itself is relatively niche, with the compound often appearing in chemical supplier catalogs and databases for research purposes. chemsrc.com Much of the available literature focuses on the broader class of 2-substituted benzimidazoles and their synthesis and potential applications. researchgate.net
There is extensive research on the synthesis of various benzimidazole derivatives, often involving the condensation of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.net Studies have explored the synthesis of similar structures, such as (1H-benzo[d]imidazol-2-yl)methanamine, and evaluated their antimicrobial properties. orientjchem.org
A significant gap in the current body of knowledge is the lack of published, in-depth studies focusing specifically on the biological activity and potential therapeutic applications of this compound. While the parent benzimidazole scaffold is well-studied, the specific contributions of the N-1 isopropyl and C-2 methanamine combination to its pharmacological profile are not extensively documented in publicly available research. Future research could focus on synthesizing and screening this compound against various biological targets to uncover its potential as an antimicrobial, anticancer, or anti-inflammatory agent, thereby filling the current void in the scientific literature.
Data Table
Table 1. Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1082416-60-1 |
Structure
3D Structure
Properties
IUPAC Name |
(1-propan-2-ylbenzimidazol-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8(2)14-10-6-4-3-5-9(10)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKLFQHHXODWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 1 Isopropyl 1h Benzimidazol 2 Yl Methanamine and Its Derivatives
Novel Synthetic Routes and Reaction Pathway Elucidation for the Benzimidazole (B57391) Core
The benzimidazole scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These routes often involve the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. connectjournals.com Modern methodologies have focused on improving efficiency, yield, and environmental friendliness.
One-pot multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step, minimizing waste and purification efforts. The synthesis of benzimidazole cores can be achieved through a three-component reaction involving an o-phenylenediamine, an aldehyde, and an oxidizing agent or a source of the C2 carbon.
Recent advancements include an iron-catalyzed one-pot, three-component process for synthesizing benzimidazole derivatives. This method utilizes benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as a nitrogen source, proceeding through a domino C–N bond formation and cyclization pathway under mild conditions. Another approach employs a two-catalyst system with CeCl₃·7H₂O and CuI for the cyclo-dehydrogenation of aniline (B41778) Schiff's bases, which are generated in situ from the condensation of 1,2-phenylenediamine and aldehydes. rsc.org These methods offer high yields and clean reaction profiles for producing 2-substituted benzimidazoles.
| Reactants | Catalyst/Reagent | Conditions | Key Features | Yield |
|---|---|---|---|---|
| Benzo-1,2-quinone, Aldehydes, NH₄OAc | Fe(III) porphyrin complex | EtOH, Room Temperature, 2h | Domino C–N bond formation; mild conditions. | >90% |
| 1,2-Phenylenediamine, Aldehydes | CeCl₃·7H₂O–CuI / Iodine | Mild conditions | In situ generation of Schiff's base; good to excellent yields. rsc.org | High |
| o-Phenylenediamines, Benzaldehydes, Phenylpropiolic acid | Copper catalyst | One-pot | Formation of three C–N bonds and one Csp–Csp bond. rsc.org | Good |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates and often improving yields compared to conventional heating. eurekaselect.comscispace.com The synthesis of benzimidazoles is well-suited to this technology, with many protocols involving the condensation of o-diaminobenzene with carboxylic acids or aldehydes under microwave irradiation. eurekaselect.comscispace.com These reactions can often be performed under solvent-free conditions, aligning with the principles of green chemistry.
| Reactants | Catalyst/Support | Conditions | Key Advantages | Yield |
|---|---|---|---|---|
| N-phenyl-o-phenylenediamine, Aldehydes | Er(OTf)₃ (1 mol%) | Microwave, 60 °C, 5-10 min, Solvent-free | Rapid reaction, quantitative yields, high selectivity. mdpi.com | >96% mdpi.com |
| o-Phenylenediamine, Carboxylic acids | Silphox [POCl₃-n(SiO₂)n] | Microwave irradiation | Short reaction times, high yields. scispace.com | High scispace.com |
| N-(carbotrifluoromethyl)-ortho-arylenediamines | Montmorillonite K10 | Microwave, 2 min, Dry media | Extremely rapid, good yields for fluorinated derivatives. scispace.com | Good scispace.com |
The use of heterogeneous catalysts, such as nanocatalysts and solid acid catalysts, offers significant advantages including ease of separation, reusability, and often milder reaction conditions. For the synthesis of the benzimidazole core, various catalytic systems have been explored.
Copper-catalyzed one-pot reactions of 2-haloanilines, aldehydes, and sodium azide (B81097) have been developed to produce benzimidazoles in good yields. organic-chemistry.org Nickel-catalyzed C-N bond formation provides another efficient route from 2-haloanilines and aldehydes, using ammonia (B1221849) as the nitrogen source. organic-chemistry.org These transition-metal-catalyzed methods are valuable for constructing the benzimidazole ring from readily available starting materials.
| Reactants | Catalyst System | Conditions | Key Features | Yield |
|---|---|---|---|---|
| 2-Haloanilines, Aldehydes, NaN₃ | CuCl / TMEDA | DMSO, 120 °C, 12 h | One-pot, three-component reaction. organic-chemistry.org | Good organic-chemistry.org |
| 2-Haloanilines, Aldehydes, NH₃ | Nickel catalyst | - | Efficient C-N bond formation. organic-chemistry.org | Excellent organic-chemistry.org |
Regioselective Functionalization and Derivatization Strategies for the Chemical Compound
To arrive at the target molecule, 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine, specific functional groups must be installed at the N1 and C2 positions of the benzimidazole core. This requires highly regioselective reactions.
The introduction of an alkyl group at the N1 position of the benzimidazole ring is a critical step. The unsymmetrical nature of the benzimidazole core means that alkylation can potentially occur at either nitrogen atom. Regioselectivity is often governed by steric and electronic factors.
One synthetic strategy involves the N-alkylation of a pre-formed benzimidazole. A sustainable method for N-1 alkylation has been developed using an aqueous basic medium with sodium dodecyl sulfate (B86663) (SDS), which enhances reaction rates by mitigating solubility issues. lookchem.com This method works for a variety of alkyl halides. lookchem.com Alternatively, the isopropyl group can be introduced prior to the formation of the benzimidazole ring. For example, 1-Isopropyl-4-methyl-2-nitroaniline can be synthesized via N-alkylation of 4-methyl-2-nitroaniline, which then undergoes reduction and cyclization to form the N1-isopropylated benzimidazolone ring. nih.gov This pre-functionalization approach ensures unambiguous placement of the isopropyl group. Organomagnesium reagents have also been employed as bases to achieve regioselective alkylation at the more sterically hindered nitrogen of 1,3-azoles. sci-hub.se
| Substrate | Alkylating Agent/Method | Conditions | Selectivity/Key Feature | Yield |
|---|---|---|---|---|
| Benzimidazole | Alkyl Halides | 50% aq. NaOH-SDS | Sustainable, rapid, high yield. lookchem.com | 78-96% lookchem.com |
| 4-Methyl-2-nitroaniline | Isopropyl Halide (N-alkylation) | DMF | Pre-functionalization before cyclization. nih.gov | - |
| 6-Chloropurine (a 1,3-azole) | MeMgCl (base), then Alkyl Halide | - | Alkylation at the more sterically hindered nitrogen. sci-hub.se | 72-90% sci-hub.se |
The final key structural feature is the methanamine group (-CH₂NH₂) at the C2 position. This moiety can be introduced through several pathways. A highly effective method involves the direct synthesis from o-phenylenediamine and an amino acid. Specifically, the reaction of o-phenylenediamine with glycine, heated under reflux, affords (1H-benzo[d]imidazol-2-yl)methanamine in excellent yield. orientjchem.org This approach could be adapted by using an N-isopropyl-o-phenylenediamine as the starting material to directly form the target compound.
Another potential route involves the functionalization of a pre-formed 1-isopropyl-1H-benzimidazole. This could be achieved by first introducing a chloromethyl group at the C2 position, for example, by reacting with chloroacetic acid, followed by nucleophilic substitution with an amine source. Derivatives of 2-chloromethyl-1H-benzimidazole are known to react with various aromatic amines to form C2-aminomethyl derivatives. researchgate.net
| Reactants | Reagents/Conditions | Product | Key Feature | Yield |
|---|---|---|---|---|
| o-Phenylenediamine, L-Glycine | Reflux, 9h | (1H-benzo[d]imidazol-2-yl)methanamine | Direct, efficient synthesis from amino acid. orientjchem.org | 97.3% orientjchem.org |
| 2-Chloromethyl-1H-benzimidazole, Aromatic Amines | K₂CO₃, Acetone, Reflux | N-substituted (1H-Benzimidazol-2-ylmethyl)-amine | Two-step approach via a C2-halomethyl intermediate. researchgate.net | 58-73% researchgate.net |
Green Chemistry Principles and Sustainable Approaches in the Synthesis of the Chemical Compound
The growing emphasis on environmental stewardship within the chemical and pharmaceutical industries has propelled the adoption of green chemistry principles. chemmethod.comjrtdd.com These principles aim to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. ijarsct.co.inuniroma1.it The synthesis of complex heterocyclic compounds, such as benzimidazole derivatives, traditionally involved methods that relied on harsh reaction conditions, toxic organic solvents, and stoichiometric reagents, leading to significant waste and environmental impact. eprajournals.comglobalresearchonline.net Consequently, a substantial body of research has been dedicated to developing sustainable and eco-friendly alternatives for the synthesis of the benzimidazole scaffold, which are directly applicable to the production of this compound and its derivatives. ijarsct.co.ineprajournals.com
Modern sustainable approaches focus on several key areas of green chemistry, including the use of alternative energy sources, green solvents, reusable catalysts, and solvent-free reaction conditions. jrtdd.comeprajournals.com These methodologies not only reduce the environmental footprint but also often lead to improved reaction efficiency, higher yields, shorter reaction times, and simpler product isolation procedures. rjptonline.orgchemmethod.com
One of the most prominent green strategies is the use of microwave irradiation as an energy source. rjptonline.org Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, offering a significant advantage over conventional heating methods. ijarsct.co.inrjptonline.org This technique is often combined with solvent-free conditions or the use of benign catalysts like alumina (B75360) to afford benzimidazole derivatives in moderate to good yields. rjptonline.org
The replacement of volatile and toxic organic solvents is another cornerstone of green synthetic chemistry. eprajournals.com Researchers have explored various alternatives, including water, ionic liquids (ILs), and deep eutectic solvents (DESs). mdpi.comresearchgate.net Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. chemmethod.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are also gaining traction due to their low cost, biodegradability, and low vapor pressure. researchgate.net For instance, a recyclable protocol using a deep eutectic solvent formed from ZrOCl₂·8H₂O and urea (B33335) has been shown to be highly efficient for synthesizing 2-substituted benzimidazoles. researchgate.net
Catalysis plays a pivotal role in the development of sustainable synthetic routes. The use of heterogeneous, reusable catalysts is preferred as it simplifies product purification and minimizes waste. mdpi.comnih.gov Various catalysts have been investigated for benzimidazole synthesis, including Lewis acids, metal nanoparticles, and natural-origin catalysts. mdpi.commdpi.com Zinc oxide nanoparticles (ZnO-NPs), for example, have been successfully used as a recyclable catalyst for the cyclocondensation reaction to form the benzimidazole core, resulting in high yields and short reaction times. mdpi.comnih.gov Similarly, Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been identified as a highly efficient Lewis acid catalyst that can selectively promote the synthesis of benzimidazole derivatives under solvent-free conditions. mdpi.combeilstein-journals.org
Solvent-free reactions represent a particularly attractive green methodology, as they eliminate the need for any solvent, thereby reducing waste and potential environmental contamination. eprajournals.comglobalresearchonline.net These reactions, often facilitated by grinding or microwave irradiation, can lead to high yields in short reaction times. globalresearchonline.net The condensation of o-phenylenediamine with aldehydes under solvent-free conditions is a well-established green route to the benzimidazole core structure. chemmethod.com
The application of these green principles to the synthesis of this compound would involve a multi-step process where each step is optimized for sustainability. The initial formation of the 1-isopropyl-1H-benzimidazole core could be achieved through the condensation of N-isopropyl-o-phenylenediamine with a suitable C1 synthon, utilizing a reusable catalyst and microwave irradiation under solvent-free conditions. Subsequent functionalization at the 2-position to introduce the methanamine group would similarly be designed to employ green solvents and catalysts, avoiding hazardous reagents.
The following tables summarize research findings for the green synthesis of various benzimidazole derivatives, illustrating the effectiveness of these sustainable approaches.
| Catalyst | Starting Materials | Solvent/Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Er(OTf)₃ (1 mol%) | o-phenylenediamine, Aldehydes | Microwave Irradiation (Solvent-free) | 5 min | 91-99 | mdpi.com |
| ZnO Nanoparticles | o-phenylenediamine, Aromatic Aldehydes | Conventional Heating | Varies | High | mdpi.comnih.gov |
| Deep Eutectic Solvent (ZrOCl₂·8H₂O/Urea) | o-phenylenediamine, Aldehydes | Heating | Varies | Excellent | researchgate.net |
| Alumina | o-phenylenediamine, Substituted Aldehydes | Microwave Irradiation (Acetonitrile) | 22-30 sec | 74-93 | rjptonline.org |
| Ammonium Chloride | o-phenylenediamine, Aldehyde | Heating (80-90°C) | Varies | Moderate to Good | chemmethod.com |
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Solvent-free Synthesis | Reaction of o-phenylenediamine and aldehydes without solvent. | Reduces environmental impact, simplifies workup, often faster. | eprajournals.comchemmethod.com |
| Aqueous Boric Acid Solution | One-pot reaction at room temperature. | Convenient, good yields, uses water as a benign medium. | chemmethod.com |
| Ionic Liquid ([BMIM]HSO₄) | Used as a medium for microwave-assisted synthesis. | High yields, potential for recyclability. | mdpi.com |
| Natural Feedstocks | Use of biomass-derived catalysts or solvents. | Enhances sustainability, utilizes renewable resources. | eprajournals.com |
Advanced Structural Elucidation and Spectroscopic Characterization of 1 1 Isopropyl 1h Benzimidazol 2 Yl Methanamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine. It provides precise information about the chemical environment of each atom, enabling the confirmation of the molecular framework and offering insights into the compound's conformational preferences in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR for Linkage Confirmation
One-dimensional ¹H and ¹³C NMR spectra are fundamental for confirming the successful synthesis and connectivity of the molecule. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, the methine and methyl protons of the N-isopropyl group, and the methylene (B1212753) protons of the aminomethyl substituent. The integration of these signals corresponds to the number of protons in each group, while their splitting patterns (e.g., doublets, triplets, multiplets) reveal neighboring proton-proton couplings.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. researchgate.net Key signals would include those for the two distinct types of aromatic carbons, the carbons of the imidazole ring, and the aliphatic carbons of the isopropyl and aminomethyl groups. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the C2 carbon of the benzimidazole ring, being bonded to two nitrogen atoms, is expected to appear significantly downfield. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzimidazole Aromatic-H | 7.20 - 7.70 (m) | 110 - 145 |
| Aminomethyl (-CH₂) | ~3.90 (s) | ~45 |
| Isopropyl Methine (-CH) | ~4.80 (septet) | ~48 |
| Isopropyl Methyl (-CH₃) | ~1.60 (d) | ~22 |
2D NMR Techniques (e.g., COSY, HMBC, HSQC) for Complete Assignment and Stereochemical Insights
While 1D NMR confirms the presence of functional groups, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for establishing detailed connectivity. ugm.ac.id
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between the methine and methyl protons of the isopropyl group and among the coupled protons on the benzene (B151609) ring. ugm.ac.id
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would definitively link the ¹H signals of the isopropyl and aminomethyl groups to their corresponding ¹³C signals. ugm.ac.id
Single-Crystal X-ray Diffraction Studies for Solid-State Architecture and Disorder Phenomena
Single-crystal X-ray diffraction provides the most definitive picture of a molecule's structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. tugraz.at This technique is essential for understanding the molecule's conformation and how it packs in a crystalline lattice.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H···π Interactions)
The crystal packing of this compound is dictated by a variety of non-covalent intermolecular interactions. The primary amine group is a potent hydrogen bond donor, and the nitrogen atoms of the benzimidazole ring are potential acceptors. This would likely lead to the formation of robust N-H···N hydrogen bonding networks, which are a primary organizing force in the crystal structure. nih.gov
In addition to hydrogen bonding, other weaker interactions are expected to play a significant role:
π-π Stacking: The planar benzimidazole rings may engage in π-π stacking interactions with neighboring molecules, contributing to the stability of the crystal lattice. The separation between the centroids of interacting rings is a key parameter for this type of interaction. nih.gov
C-H···π Interactions: The aliphatic C-H bonds of the isopropyl and aminomethyl groups can act as weak donors in C-H···π interactions with the electron-rich aromatic rings of adjacent molecules. nih.govnih.gov
Table 2: Expected Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor | Acceptor | Potential Role |
|---|---|---|---|
| Hydrogen Bonding | Amine (N-H) | Imidazole (N) | Primary structural motif |
| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | Crystal lattice stabilization |
| C-H···π Interactions | Isopropyl/Methylene (C-H) | Benzimidazole Ring | Directional packing influence |
Elucidation of Crystallographic Disorder (e.g., Isopropyl Group Disordering)
Flexible groups, such as the isopropyl substituent, are often subject to crystallographic disorder. This occurs when the group can adopt two or more distinct conformations within the crystal lattice with similar energy levels. In such cases, the X-ray diffraction data represents an average of these positions. For an isopropyl group, this disorder typically manifests as the methine and methyl carbons occupying two alternative sites, each with a specific occupancy factor that sums to one. nih.gov The refinement of this disorder is crucial for an accurate final crystal structure model.
Advanced Mass Spectrometry Techniques for Mechanistic Fragmentation Studies and Impurity Profiling
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure based on fragmentation patterns. nih.gov
Electron Impact (EI) or Electrospray Ionization (ESI) can be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The subsequent fragmentation of this ion provides a unique fingerprint for the molecule. For benzimidazole derivatives, the molecular ion is often a prominent peak, indicating the stability of the aromatic system. scispace.com
A plausible fragmentation pathway for this compound would involve initial cleavages at the bonds alpha to the benzimidazole ring. Key fragmentation steps could include:
Loss of the isopropyl radical (•CH(CH₃)₂) to form a stable fragment.
Cleavage of the C-C bond between the ring and the methylene group.
Sequential loss of small molecules like hydrogen cyanide (HCN) from the imidazole ring, a characteristic fragmentation for this class of compounds. scispace.com
Table 3: Plausible Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 189 | [M]⁺ | Molecular Ion |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical from isopropyl group |
| 146 | [M - C₃H₇]⁺ | Loss of the isopropyl radical |
| 118 | [C₇H₆N₂]⁺ | Benzimidazole core after cleavage |
Impurity profiling is a critical aspect of chemical analysis, mandated by regulatory authorities to ensure the purity and quality of a substance. ijpsr.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for this purpose. nih.gov An LC system separates the target compound from any impurities, which are then identified by the mass spectrometer. Potential impurities in a sample of this compound could include unreacted starting materials, by-products from side reactions, or degradation products. By analyzing the fragmentation patterns of these separated impurities, their structures can be proposed and identified. nih.gov
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Identification in Research Contexts
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive analytical tool for the structural elucidation of molecules. In the context of researching this compound, these techniques provide a detailed "molecular fingerprint" that is unique to the compound's structure, allowing for its identification and the characterization of its various functional groups. While specific experimental spectra for this compound are not extensively documented in publicly available literature, a comprehensive understanding of its vibrational properties can be inferred from the analysis of structurally similar benzimidazole derivatives.
The vibrational modes of this compound can be attributed to the distinct structural components of the molecule: the N-substituted benzimidazole ring, the isopropyl group, and the aminomethyl moiety. Each of these components exhibits characteristic vibrational frequencies.
Benzimidazole Core Vibrations: The benzimidazole ring system gives rise to a series of characteristic bands. The C=N and C=C stretching vibrations within the fused ring system are typically observed in the 1620-1450 cm⁻¹ region. rsc.orgnih.gov The aromatic C-H stretching vibrations of the benzene part of the benzimidazole core are expected in the 3100-3000 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations for the aromatic ring also provide valuable structural information and are generally found in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively.
Isopropyl Group Vibrations: The isopropyl substituent attached to the nitrogen of the benzimidazole ring will exhibit characteristic aliphatic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₃ groups are expected around 2970 cm⁻¹ and 2870 cm⁻¹, respectively, while the C-H stretching of the methine group (CH) is anticipated to be around 2890 cm⁻¹. The C-H bending vibrations for the isopropyl group are typically found in the 1470-1450 cm⁻¹ and 1385-1365 cm⁻¹ regions.
Aminomethyl Group Vibrations: The aminomethyl group (-CH₂NH₂) at the 2-position of the benzimidazole ring has several characteristic vibrational modes. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the 3400-3250 cm⁻¹ region. The CH₂ group will show asymmetric and symmetric stretching vibrations in the 2950-2850 cm⁻¹ range. The N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. Due to the polarizability of the benzimidazole ring, the ring stretching modes are expected to be strong in the Raman spectrum. nih.gov Raman spectroscopy is particularly useful for studying the skeletal vibrations of the benzimidazole core and can provide insights into molecular symmetry and bonding.
The following table summarizes the expected key vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3100 - 3000 | Benzimidazole Ring |
| Aliphatic C-H Stretch (asymmetric) | ~2970 | Isopropyl (-CH(CH₃)₂) |
| Aliphatic C-H Stretch (symmetric) | ~2870 | Isopropyl (-CH(CH₃)₂) |
| C=N Stretch | 1620 - 1580 | Benzimidazole Ring |
| N-H Bend (scissoring) | 1650 - 1580 | Primary Amine (-NH₂) |
| C=C Stretch (aromatic) | 1600 - 1450 | Benzimidazole Ring |
| Aliphatic C-H Bend | 1470 - 1365 | Isopropyl, Methylene |
| C-N Stretch | 1350 - 1250 | Benzimidazole, Amine |
| Aromatic C-H In-Plane Bend | 1300 - 1000 | Benzimidazole Ring |
| Aromatic C-H Out-of-Plane Bend | 900 - 650 | Benzimidazole Ring |
This predictive data provides a solid foundation for the identification and structural verification of this compound in a research setting. Experimental acquisition of the IR and Raman spectra would allow for a direct comparison and refinement of these assignments, offering a complete vibrational profile of the molecule.
Computational and Theoretical Investigations of 1 1 Isopropyl 1h Benzimidazol 2 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine electron distribution, orbital energies, and various spectroscopic parameters. For 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine, such calculations can predict its stability, reactivity, and spectral characteristics.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netirjweb.com
For benzimidazole (B57391) derivatives, the HOMO is often localized over the benzimidazole ring system, indicating this region is prone to electrophilic attack. Conversely, the LUMO is also typically distributed across the benzimidazole scaffold, suggesting it can accept electrons in nucleophilic reactions. researchgate.net In the case of this compound, the HOMO is expected to be delocalized over the benzimidazole ring and the methanamine nitrogen atom, making it the primary site for electron donation. The LUMO is likely to be distributed over the fused ring system. The HOMO-LUMO energy gap would provide a quantitative measure of the molecule's kinetic stability and reactivity. irjweb.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with electron donation. |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability. |
Note: The values in this table are hypothetical and serve as an illustrative example based on typical values for similar benzimidazole derivatives.
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue), with intermediate potentials shown in other colors like green and yellow. nih.gov
Molecular Docking and Dynamics Simulations for Biomolecular Interaction Prediction
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand) interacts with a biological macromolecule (target), such as a protein or nucleic acid. nih.gov These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Receptor Tyrosine Kinases (RTKs): RTKs are a family of cell surface receptors that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. asianjpr.com Benzimidazole derivatives have been explored as potential inhibitors of various protein kinases. nih.gov A molecular docking study of this compound with an RTK, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), would aim to predict its binding affinity and interaction mode within the ATP-binding site. nih.gov Key interactions would likely involve hydrogen bonds between the methanamine group and the hinge region residues of the kinase, as well as hydrophobic interactions involving the benzimidazole ring and the isopropyl group with nonpolar residues in the binding pocket.
Pseudomonas aeruginosa PqsR Receptor: Pseudomonas aeruginosa is an opportunistic pathogen that utilizes quorum sensing (QS) to regulate virulence factor production and biofilm formation. mdpi.com The PqsR receptor is a key transcriptional regulator in the pqs QS system. nih.gov Benzimidazole derivatives have been investigated as inhibitors of QS in P. aeruginosa. mdpi.com Docking simulations of this compound with the PqsR receptor could reveal its potential to disrupt QS by competing with the native ligand for binding to the receptor's ligand-binding domain. nih.gov
SOS1: Son of Sevenless 1 (SOS1) is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the Ras-MAPK signaling pathway, which is frequently hyperactivated in various cancers. While specific docking studies of this compound with SOS1 are not available, benzimidazole scaffolds are common in kinase inhibitors and could potentially interact with the nucleotide-binding site of proteins like SOS1.
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational flexibility of a ligand within the binding site of a target protein. For this compound, MD simulations would be crucial to assess the stability of the docked pose and to understand the role of the isopropyl and methanamine groups in binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insight into Analogue Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable for predicting the activity of new compounds and for gaining insights into the molecular features that are important for a particular biological effect. mdpi.com
For a series of analogues of this compound, a QSAR study could be conducted to understand the structural requirements for a specific activity, for instance, as inhibitors of P. aeruginosa. mdpi.com This would involve calculating a variety of molecular descriptors for each analogue, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Multiple Linear Regression (MLR) or more advanced machine learning algorithms could then be used to build a QSAR model that correlates these descriptors with the observed biological activity (e.g., minimum inhibitory concentration). mdpi.com A robust QSAR model could reveal, for example, that the activity is positively correlated with the hydrophobicity of substituents on the benzimidazole ring and negatively correlated with their steric bulk. Such insights are invaluable for the rational design of more potent analogues.
Table 2: Common Descriptors in QSAR Studies of Benzimidazole Analogues
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Electronic | Dipole Moment, Partial Atomic Charges | Can influence electrostatic interactions with the target receptor. |
| Steric | Molecular Weight, Molar Refractivity | Affects the fit of the molecule within the binding site. |
| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe molecular shape and branching, which can be related to binding affinity. |
Correlation of Electronic and Steric Parameters with Biological Activity Modulators
The biological activity of a molecule is intricately linked to its electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental approach in computational chemistry that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These studies help in understanding how modifications to a molecule's structure can enhance its desired therapeutic effects.
For benzimidazole derivatives, electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. These parameters influence how the molecule interacts with biological targets, such as enzymes or receptors. Steric parameters, including molecular volume, surface area, and specific substituent properties (e.g., Taft's steric parameter, Es), describe the three-dimensional arrangement of atoms and groups within the molecule. The size and shape of a molecule are critical for it to fit into the binding site of a biological target.
A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing derivatives with varying substituents and correlating their measured biological activities with calculated electronic and steric descriptors. Such an analysis could reveal, for example, whether bulky or electron-withdrawing groups at specific positions enhance or diminish a particular biological effect.
Table 1: Key Electronic and Steric Parameters in QSAR Studies
| Parameter | Description | Relevance to Biological Activity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the molecule's ability to donate electrons in interactions with biological targets. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons, affecting binding affinities. |
| Molecular Volume | The three-dimensional space occupied by the molecule. | A critical factor for fitting into the active site of a receptor or enzyme. |
| Surface Area | The total surface area of the molecule. | Affects solubility and interactions with the biological environment. |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which influences membrane permeability and distribution. |
Pharmacophore Modeling for Key Structural Features
Pharmacophore modeling is a crucial technique in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. A pharmacophore model serves as a 3D query to screen large compound libraries for molecules with a similar arrangement of features, thus having a higher probability of exhibiting the desired biological activity.
For this compound, a pharmacophore model would highlight the key interaction points. The methanamine group (-CH2NH2) can act as a hydrogen bond donor. The nitrogen atoms within the benzimidazole ring can function as hydrogen bond acceptors. The isopropyl group and the benzene (B151609) ring contribute to the hydrophobic character of the molecule.
While a specific, experimentally validated pharmacophore model for this compound is not publicly available, a hypothetical model can be constructed based on its structural features. Such a model would likely consist of:
One or more hydrogen bond donor sites associated with the primary amine.
One or more hydrogen bond acceptor sites located on the benzimidazole nitrogen atoms.
A hydrophobic region defined by the isopropyl group.
An aromatic/hydrophobic feature corresponding to the fused benzene ring.
Pharmacophore models for other biologically active benzimidazole derivatives have been successfully developed and used to identify novel potent compounds. These studies often reveal the critical distances and spatial relationships between these pharmacophoric features that are necessary for effective interaction with their biological targets.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Structural Moiety | Potential Role in Biological Interaction |
| Hydrogen Bond Donor | Methanamine (-NH2) | Formation of hydrogen bonds with acceptor groups on the biological target. |
| Hydrogen Bond Acceptor | Benzimidazole Nitrogens | Acceptance of hydrogen bonds from donor groups on the biological target. |
| Hydrophobic Region | Isopropyl Group | Van der Waals interactions with hydrophobic pockets of the target. |
| Aromatic/Hydrophobic Region | Benzene Ring | Pi-stacking and hydrophobic interactions. |
In Silico Pharmacokinetic and ADMET Prediction Studies
In silico (computer-based) prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital component of modern drug discovery. These predictions help in the early identification of compounds with poor pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in drug development.
Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a chemical compound and its potential for oral bioavailability. The rule states that an orally active drug is likely to have:
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds). chemsrc.comcymitquimica.com
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). chemsrc.comcymitquimica.com
A molecular mass of less than 500 daltons. chemsrc.comcymitquimica.com
A calculated octanol-water partition coefficient (logP) that does not exceed 5. chemsrc.comcymitquimica.com
For this compound (Molecular Formula: C11H15N3):
Molecular Weight: The molecular weight is approximately 189.26 g/mol , which is well below the 500 dalton limit.
Hydrogen Bond Donors: The primary amine group (-NH2) has two hydrogen atoms attached to a nitrogen, contributing 2 hydrogen bond donors.
Hydrogen Bond Acceptors: There are three nitrogen atoms in the molecule, which can act as hydrogen bond acceptors.
LogP: The calculated logarithm of the octanol-water partition coefficient (logP) is a measure of the molecule's lipophilicity. While experimental values are not readily available, computational estimations for this compound generally fall within a range that is less than 5.
Based on these parameters, this compound adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for oral bioavailability.
Table 3: In Silico Pharmacokinetic Predictions for this compound
| Parameter | Predicted Value/Status | Significance in Pharmacokinetics |
| Molecular Weight | ~189.26 g/mol | Complies with Lipinski's Rule (< 500). Favorable for absorption. |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5). Favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10). Favorable for membrane permeability. |
| LogP | Estimated to be < 5 | Complies with Lipinski's Rule (≤ 5). Indicates balanced lipophilicity for absorption and distribution. |
Further in silico ADMET studies would involve predicting properties such as aqueous solubility, plasma protein binding, blood-brain barrier penetration, and potential interactions with metabolic enzymes like the cytochrome P450 family. These computational models, while not a substitute for experimental validation, provide valuable insights into the potential pharmacokinetic behavior of this compound and guide further research.
Molecular and Cellular Mechanism Studies of 1 1 Isopropyl 1h Benzimidazol 2 Yl Methanamine in Vitro and Pre Clinical Focus
Target Identification and Validation Methodologies
The primary molecular target of 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine and its analogs is the Pseudomonas aeruginosa quorum sensing regulator MvfR, also known as PqsR. asm.org PqsR is a transcriptional regulator belonging to the LysR family, which controls the expression of the pqsABCDE operon responsible for the biosynthesis of alkyl-quinolone (AQ) signal molecules. frontiersin.orgnih.gov
Initial identification of PqsR as the target for this class of benzimidazole-based inhibitors often involves screening campaigns using reporter strains. researchgate.netacs.org For instance, a common methodology employs a P. aeruginosa strain engineered with a reporter gene, such as lux, fused to a PqsR-controlled promoter like PpqsA. Inhibition of the reporter signal in the presence of the compound indicates a potential interaction with the PqsR pathway. To confirm that the compound acts on PqsR specifically and not on other components of the signaling cascade, complementary assays are utilized. These can include recombinant E. coli reporter strains that exclusively express PqsR, allowing for the direct assessment of the compound's effect on the receptor in a simplified genetic background. acs.org
While techniques such as siRNA knockdown and CRISPR-Cas9 are powerful tools for target validation, their application is more common in eukaryotic systems. In the context of bacterial genetics, target validation for compounds like this compound typically relies on genetic knockouts and reporter assays. For example, the lack of an inhibitory effect in a ∆pqsR mutant strain would further validate PqsR as the specific target.
Elucidation of Specific Biochemical Pathway Modulation
This compound functions as an antagonist of the PqsR receptor. whiterose.ac.uk It is believed to act competitively, binding to the ligand-binding domain (LBD) of PqsR and preventing the native alkyl-quinolone (AQ) signal molecules, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4-hydroxyquinoline (HHQ), from activating the receptor. researchgate.netacs.orgnih.gov
The binding of the native ligand to PqsR induces a conformational change that allows the protein to activate the transcription of the pqsABCDE operon. nih.gov By occupying the ligand-binding site, the benzimidazole (B57391) inhibitor prevents this conformational change, thereby blocking the downstream signaling cascade. frontiersin.org Studies with analogous compounds have shown that they can inhibit PqsR with IC50 values ranging from the nanomolar to the low micromolar range. acs.org Competitive assays have demonstrated that increasing concentrations of these inhibitors lead to a corresponding increase in the EC50 for the native PQS ligand, which is characteristic of a competitive binding mechanism. acs.org
While specific enzyme inhibition kinetic data for this compound is not extensively detailed in publicly available literature, the data for closely related benzimidazole derivatives suggest a potent, competitive antagonism at the PqsR receptor.
Analysis of Cellular Processes and Signaling Pathways Affected by the Compound
The inhibition of the PqsR signaling pathway by this compound and its analogs leads to a significant reduction in the production of various virulence factors in P. aeruginosa. tandfonline.com One of the key virulence factors affected is pyocyanin (B1662382), a redox-active blue pigment that contributes to the pathogenicity of P. aeruginosa. whiterose.ac.uknih.gov By blocking PqsR, the expression of genes required for pyocyanin synthesis is downregulated. whiterose.ac.uk
Another critical cellular process impacted by this compound is biofilm formation. asm.orgnih.gov Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics and host immune responses. researchgate.netnih.govresearchgate.net The PqsR quorum sensing system plays a crucial role in biofilm maturation. tandfonline.com Pharmacological inhibition of PqsR with benzamide-benzimidazole compounds has been shown to interfere with biofilm formation and can also potentiate the activity of antibiotics against pre-formed biofilms. asm.org
The table below summarizes the effects of a closely related benzimidazole PqsR inhibitor on virulence factor production and biofilm viability in P. aeruginosa.
| Parameter | Compound | Concentration | Effect |
| Pyocyanin Production | Benzimidazole derivative (6f) | 200 nM | ~80% reduction in PAO1-L strain whiterose.ac.uk |
| Biofilm Viability | Benzimidazole derivative (6f) | 10 µM | Significant reduction in viable cells in combination with ciprofloxacin (B1669076) whiterose.ac.uk |
| HHQ Production | Benzimidazole derivative (6f) | 200 nM | >60% reduction in various PA strains whiterose.ac.uk |
| PQS Production | Benzimidazole derivative (6f) | 200 nM | >60% reduction in various PA strains whiterose.ac.uk |
This data is based on a closely related compound and is illustrative of the expected effects of this compound.
Interaction with Macromolecular Components
The interaction of this compound is primarily with the PqsR protein. The ligand-binding domain of PqsR has a notably large and predominantly hydrophobic pocket, which is divided into two subdomains, Pocket A and Pocket B. mdpi.com The native AQ ligands fit into these pockets, with the bicyclic ring system occupying Pocket B and the aliphatic tail extending into Pocket A. mdpi.com
Structural studies and molecular docking of analogous inhibitors have revealed that they bind within this same ligand-binding pocket. acs.orgtandfonline.com The binding is stabilized by hydrophobic interactions and, in some cases, π-π stacking with aromatic residues within the pocket, such as Tyr258. frontiersin.org The benzimidazole core of the inhibitor is a key structural feature that contributes to its binding affinity. The isopropyl group on the benzimidazole ring of this compound is also likely to play a role in optimizing the hydrophobic interactions within the binding site. While a co-crystal structure of this specific compound with PqsR is not publicly available, the data from related compounds provide a strong model for its mode of interaction.
In Vitro Studies of Quorum Sensing Inhibition Mechanisms in Bacterial Populations
The mechanism of quorum sensing inhibition by this compound is centered on the disruption of the PqsR-mediated signaling in Pseudomonas aeruginosa. This quorum sensing system is a critical regulator of virulence and is interconnected with other QS systems in the bacterium, such as the las and rhl systems. frontiersin.orgnih.gov
The PqsR system is activated by the binding of HHQ and PQS, which leads to the autoinduction of the pqsABCDE operon. nih.govnih.gov This creates a positive feedback loop that amplifies the production of AQ signals. This compound, by acting as a PqsR antagonist, breaks this feedback loop. This leads to a decrease in the production of not only PQS and HHQ but also other related quinolones like 2-heptyl-4-hydroxyquinoline N-oxide (HQNO). whiterose.ac.uk
In vitro studies have consistently demonstrated the ability of benzimidazole-based PqsR inhibitors to reduce the expression of PqsR-regulated genes and the production of AQ signals at sub-micromolar concentrations. The table below shows the inhibitory concentrations (IC50) of some potent PqsR antagonists, illustrating the efficacy of this class of compounds.
| Compound | P. aeruginosa Strain | IC50 (µM) |
| Benzimidazole derivative (6f) | PAO1-L | 0.07 whiterose.ac.uk |
| Triazinoindole derivative (40) | PAO1-L | 0.25 frontiersin.org |
| Triazinoindole derivative (40) | PA14 | 0.34 frontiersin.org |
This data for related PqsR inhibitors highlights the potent activity achievable with compounds targeting this receptor.
By disrupting this key communication system, this compound effectively "disarms" the bacteria rather than killing them directly. This anti-virulence approach is a promising strategy for combating bacterial infections, as it may exert less selective pressure for the development of resistance compared to traditional antibiotics. tandfonline.com
Structure Activity Relationship Sar Studies of 1 1 Isopropyl 1h Benzimidazol 2 Yl Methanamine Analogues
Impact of N1-Isopropyl Group Modifications on Mechanistic Biological Activity
The substituent at the N1 position of the benzimidazole (B57391) ring plays a pivotal role in modulating the biological activity of its derivatives. In the case of 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine, the isopropyl group is a key feature that influences the compound's interaction with its biological targets.
Modification of the N1-isopropyl group to other alkyl or aryl groups has been a common strategy to probe the SAR. For instance, replacing the isopropyl group with smaller or larger alkyl chains can alter the lipophilicity and steric profile of the molecule. A general trend observed in some series of benzimidazole derivatives is that an increase in the length of the alkyl chain at the N1 position can lead to enhanced biological activity, up to a certain point. However, excessively bulky substituents may lead to a decrease in activity due to steric clashes with the target protein.
Furthermore, the introduction of functional groups on the N1-substituent, such as hydroxyl or amino groups, can introduce new hydrogen bonding interactions, potentially increasing binding affinity. The electronic nature of the N1-substituent also plays a role; electron-donating or electron-withdrawing groups can modulate the pKa of the benzimidazole nitrogen, which can be critical for ionization state and interaction with the biological target.
Role of the C2-Methanamine Moiety in Specific Molecular Interactions
The C2-methanamine moiety, -(CH₂NH₂), is a fundamental component of this compound that is centrally involved in its molecular interactions. The primary amine group is basic and, at physiological pH, is protonated to form a positively charged ammonium (B1175870) group (-CH₂NH₃⁺). This positive charge is often crucial for forming strong ionic interactions or hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in the binding site of a target protein.
The length and flexibility of the linker between the benzimidazole core and the amine group are also important. The methylene (B1212753) linker in the methanamine moiety provides a degree of rotational freedom, allowing the amine to orient itself optimally for interaction with the target. Variations in the length of this alkyl chain have been shown to significantly affect biological activity in related benzimidazole series. For example, increasing the chain length to an ethylamine (B1201723) or propylamine (B44156) can alter the positioning of the terminal amine and impact binding affinity.
Furthermore, the primary nature of the amine is a key feature. Substitution on the nitrogen atom to form secondary or tertiary amines would alter the hydrogen bonding capacity and steric bulk around the nitrogen, which in turn would affect the interaction with the target. In many cases, a primary amine is found to be optimal for activity.
Substituent Effects on the Benzimidazole Core for Modulating Target Affinity and Selectivity
Modifications to the benzene (B151609) ring of the benzimidazole core provide another avenue for fine-tuning the pharmacological properties of this compound analogues. The introduction of various substituents at the 4, 5, 6, and 7-positions can influence the electronic properties, lipophilicity, and steric profile of the entire molecule.
The electronic effects of substituents on the benzimidazole core can alter the electron density of the ring system, which can in turn affect its pKa and its ability to participate in π-π stacking or other electronic interactions with the target. For example, electron-withdrawing groups like halogens (e.g., chloro, fluoro) or nitro groups can decrease the basicity of the benzimidazole nitrogens, while electron-donating groups like methoxy (B1213986) or methyl groups can increase it. These changes can have a profound impact on binding affinity.
The position of the substituent is also critical. Substituents at the 5- and 6-positions are often well-tolerated and can be used to modulate physicochemical properties such as solubility and metabolic stability. For instance, the introduction of a fluorine atom can sometimes improve metabolic stability and binding affinity. In contrast, substituents at the 4- and 7-positions are in closer proximity to the N1-isopropyl group and the C2-methanamine moiety, and thus can have a more direct steric influence on the conformation of these side chains and their interaction with the target.
The following table summarizes the general effects of different types of substituents on the benzimidazole core based on broader SAR studies of related compounds.
| Position | Substituent Type | General Effect on Activity |
| 5/6 | Halogens (F, Cl, Br) | Often enhances activity and metabolic stability. |
| 5/6 | Small Alkyl (e.g., Methyl) | Can improve lipophilicity and van der Waals interactions. |
| 5/6 | Methoxy | Can introduce hydrogen bond accepting capabilities and alter electronics. |
| 5/6 | Nitro | Strong electron-withdrawing group, can significantly alter electronic properties. |
| 4/7 | Bulky Groups | May cause steric hindrance, often leading to decreased activity. |
These general trends highlight the importance of systematic exploration of substituents on the benzimidazole core to optimize both the affinity for the desired target and the selectivity over other related proteins.
Stereochemical Influences on Molecular Recognition and Mechanistic Activity
Stereochemistry can play a crucial role in the molecular recognition and mechanistic activity of chiral benzimidazole derivatives. While this compound itself is achiral, the introduction of a chiral center, for example by substitution on the methylene carbon of the C2-methanamine moiety, would result in enantiomers that could exhibit different biological activities.
Biological systems are inherently chiral, and thus, enantiomers of a chiral drug can interact differently with a chiral target such as a protein or a nucleic acid. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even interact with a different target altogether, potentially leading to off-target effects.
For instance, if a chiral center were introduced to create (R)- and (S)-1-(1-isopropyl-1H-benzimidazol-2-yl)ethanamine, it is highly probable that one enantiomer would show preferential binding to a specific biological target. This stereoselectivity would arise from the three-dimensional arrangement of the substituents around the chiral center, which would dictate the optimal orientation for interaction with the chiral binding pocket of the target.
The importance of stereochemistry has been demonstrated in numerous classes of drugs where only one enantiomer is responsible for the desired therapeutic effect. Therefore, in the development of analogues of this compound that are chiral, the separation and individual testing of the enantiomers are essential steps to fully understand their SAR and to identify the more potent and safer stereoisomer for further development.
Advanced Analytical Method Development for Research Applications of the Chemical Compound
Chromatographic Methodologies (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS)) for Purity Assessment and Reaction Monitoring in Research Settings
Chromatographic techniques are indispensable tools for separating and analyzing chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly suited for the analysis of benzimidazole (B57391) derivatives, offering high resolution, sensitivity, and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for assessing the purity of synthesized 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine and for monitoring the progress of its synthesis reaction. A versatile HPLC method can be developed to separate the target compound from starting materials, intermediates, and potential by-products. nih.govptfarm.pl The development of such a method involves optimizing several parameters to achieve satisfactory separation and peak shape. researchgate.net
A typical reversed-phase HPLC (RP-HPLC) method would be the first choice for a compound of this nature. The method's validation would be performed according to established guidelines to ensure its selectivity, accuracy, and precision. nih.gov For instance, a C8 or C18 column could be used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, may be employed to ensure the efficient elution of all components in a complex reaction mixture. nih.gov Detection is commonly performed using a UV detector at a wavelength where the benzimidazole core exhibits strong absorbance, typically in the range of 254-290 nm. nih.gov The stability of the compound in the chosen solvent, such as 0.2% DMSO, can also be confirmed using a validated HPLC method, which is crucial for interpreting data from biological assays. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 25% B to 50% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can serve as an orthogonal method to HPLC for purity confirmation and is particularly useful for identifying unknown impurities by providing information about their mass-to-charge ratio and fragmentation patterns.
In a research context, GC-MS is invaluable for real-time or near-real-time reaction monitoring, especially in process development and optimization. hidenanalytical.com By coupling a reactor online to a GC-MS system, researchers can gain continuous qualitative and quantitative information about the formation of the desired product and the consumption of reactants. hidenanalytical.comresearchgate.net This allows for fine-tuning of reaction parameters to maximize yield and minimize impurity formation. hidenanalytical.com The development of a targeted GC-MS method would focus on maximizing retention time differences between the target compound and structurally similar impurities. nih.gov
Table 2: Representative GC-MS Method Parameters for Reaction Monitoring
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Spectrophotometric and Fluorometric Assays for In Vitro Quantitative Analysis of the Compound in Research Matrices
Spectroscopic methods offer rapid and sensitive means for the quantitative analysis of compounds in solution, which is essential for various in vitro research applications.
Spectrophotometric Assays
UV-Visible spectrophotometry is a straightforward and widely accessible technique for quantification. The inherent UV absorbance of the benzimidazole ring system can be used for direct quantification in simple, non-absorbing matrices. However, for more complex research matrices, derivatization or complexation reactions are often employed to enhance selectivity and sensitivity.
A common approach for benzimidazole derivatives involves reaction with a chromogenic reagent. For example, some benzimidazoles react with iron (III) salts, which are subsequently reduced to iron (II). The iron (II) then reacts with ferricyanide (B76249) to produce a Prussian blue colored product with a maximum absorption at a high wavelength (e.g., 720–730 nm), minimizing interference from many biological molecules. nih.govnih.gov Another strategy involves a nucleophilic substitution reaction with a reagent like 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium to form a colored product. researchgate.net The development of such an assay for this compound would involve optimizing reaction conditions such as pH, temperature, and reagent concentration. researchgate.net The stability of the resulting complex or product would also be a critical parameter to evaluate. nih.gov
Table 3: Hypothetical Parameters for a Spectrophotometric Assay
| Parameter | Value |
| Principle | Complexation with Iron(III)/Ferricyanide |
| Wavelength (λmax) | 725 nm |
| Linearity Range | 1 - 20 µg/mL |
| Molar Absorptivity (ε) | 2.5 x 10⁴ L mol⁻¹ cm⁻¹ |
| Reaction Time | 15 minutes |
| Reaction pH | Neutral |
Fluorometric Assays
Fluorometric assays are typically more sensitive and selective than spectrophotometric methods. The benzimidazole scaffold itself can be fluorescent, or it can be modified to act as a fluorescent probe. nih.govnih.gov For quantitative analysis of this compound in research matrices, a method could be developed based on its native fluorescence, if any, or by derivatizing it with a fluorogenic reagent.
The development of a fluorometric assay would involve characterizing the excitation and emission spectra of the compound. The fluorescence intensity is directly proportional to the concentration of the compound over a certain range. nih.gov The sensitivity of these assays often allows for detection in the nanomolar (nM) to micromolar (µM) range. nih.govnih.govrsc.org The effect of the matrix (e.g., buffer composition, pH) on the fluorescence signal is a key consideration during method development. nih.gov Such assays are particularly valuable for high-throughput screening and for quantifying the compound in cellular or subcellular fractions where concentrations may be very low.
Table 4: Potential Parameters for a Fluorometric Assay
| Parameter | Value |
| Principle | Native Fluorescence of the Benzimidazole Moiety |
| Excitation Wavelength (λex) | 305 nm |
| Emission Wavelength (λem) | 350 nm |
| Linearity Range | 50 nM - 10 µM |
| Limit of Detection (LOD) | 15 nM |
| Solvent/Matrix | Phosphate-Buffered Saline (PBS), pH 7.4 |
Exploration of 1 1 Isopropyl 1h Benzimidazol 2 Yl Methanamine As a Versatile Chemical Scaffold
Applications in Coordination Chemistry and Metal Complexation (e.g., Ligand Design for Metal Ions)
The benzimidazole (B57391) moiety is an excellent structural candidate for the design of ligands due to its metal-ion chelating properties. researchgate.net The nitrogen atoms of the imidazole ring, particularly the pyridine-type nitrogen at position 3, act as effective coordination sites for a wide array of metal ions. In 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine, the primary amine of the aminomethyl group provides an additional coordination site, allowing it to function as a bidentate N,N'-donor ligand.
This chelation capability is crucial for forming stable metal complexes. The design of such ligands is a cornerstone of coordination chemistry, with applications ranging from catalysis to bioinorganic chemistry. Benzimidazole-based ligands have been shown to form stable complexes with various metal ions, including copper(II), zinc(II), cobalt(II), and manganese(II). scispace.comnih.gov The stability and geometry of these complexes are influenced by the nature of the substituents on the benzimidazole ring. The isopropyl group on this compound, for instance, can influence the steric environment around the metal center, thereby affecting the complex's catalytic activity or photophysical properties.
Studies on related benzimidazole derivatives have demonstrated their versatility. For example, (1H-benzimidazol-2-yl-methyl)phosphonate has been studied for its metal ion-binding properties, forming complexes where the primary binding site can be either the imidazole N3 atom or the phosphonate group, depending on the conditions. nih.gov This highlights the tunability of benzimidazole scaffolds in ligand design. The interaction of a copper(II) complex with a 1,3-bis(1-butyl-benzimidazol-2-yl)-2-oxopropane ligand showed that the nitrogen atoms of the benzimidazole rings are the preferred coordination sites. scispace.com
Table 1: Examples of Metal Complexation with Benzimidazole-Based Ligands
| Ligand Type | Metal Ion(s) | Coordination Mode | Application/Finding |
|---|---|---|---|
| (1H-benzimidazol-2-yl-methyl)phosphonate | Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Cu²⁺, Zn²⁺, Cd²⁺ | Bidentate (N, O) | Forms stable chelates with varying degrees of formation depending on the metal ion. nih.gov |
| 1,3-bis(1-butyl-benzimidazol-2-yl)-2-oxopropane | Cu²⁺ | Tetradentate (N, N, N, N) | Forms a distorted octahedral complex with DNA binding and antioxidant activity. scispace.com |
Potential in Materials Science (e.g., Optoelectronics, Nonlinear Optics, Photovoltaics, Optical Sensing, Bioimaging)
The benzimidazole scaffold is a multifunctional unit in heteroaromatic molecular systems with significant potential in materials science. acs.org Its inherent photophysical properties, combined with its electron-accepting ability and π-bridging capabilities, make it an attractive building block for functional materials. researchgate.net
Optoelectronics and Nonlinear Optics (NLO): Benzimidazole derivatives have been investigated for their applications in organic light-emitting diodes (OLEDs) as emitters, hosts, and electron-transporting materials. researchgate.net Their strong electron-withdrawing properties are beneficial for these applications. Furthermore, the benzimidazole structure is a component of thermally stable NLO chromophores, which are materials that exhibit changes in their optical properties in response to an external electric field. researchgate.netresearchgate.net Single crystals of benzimidazole have been shown to possess high nonlinear optical behavior, making them suitable for applications like second harmonic generation. researchgate.netias.ac.in
Photovoltaics: In the field of solar energy, benzimidazole derivatives have been synthesized and tested for their use in photovoltaics, including dye-sensitized solar cells (DSSCs) and perovskite solar cells. researchgate.netresearchgate.netcrossref.org They can act as components of organic dyes or as additives to improve the efficiency and stability of solar cells. researchgate.netresearchgate.net For instance, new small-molecule benzimidazole derivatives have been successfully applied in perovskite solar cells, demonstrating their potential in next-generation solar technology. researchgate.netcrossref.org
Optical Sensing: The structure-related properties of benzimidazole systems enable their use in optical sensing. researchgate.net They can be designed as chromofluorescent sensors for the detection of specific ions or molecules. researchgate.netacs.org For example, a benzimidazole-based compound was designed as a "turn-on" fluorescent sensor selective for Zn²⁺ ions, capable of detection at nanomolar concentrations. rsc.org The development of nanomaterial-based optical sensors for detecting benzimidazole-containing fungicides also highlights the importance of this scaffold in sensing applications. tandfonline.comtandfonline.com
Bioimaging: The fluorescent properties of benzimidazole derivatives make them suitable for bioimaging applications. They can be developed into probes for imaging specific analytes within biological systems. acs.orgnih.gov For example, a fluorescent probe based on a benzimidazole platform was developed for the ratiometric two-photon imaging of peroxynitrite in cells and tissues. nih.gov Similarly, radiolabeled benzimidazole derivatives have been synthesized as potential positron emission tomography (PET) imaging ligands for receptors in the brain. nih.gov
Table 2: Applications of Benzimidazole Derivatives in Materials Science
| Application Area | Specific Use | Key Finding/Property |
|---|---|---|
| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Strong electron-withdrawing properties make them suitable as emitters and electron-transporting materials. researchgate.net |
| Nonlinear Optics | Second Harmonic Generation | Benzimidazole crystals exhibit high third-order nonlinear optical susceptibility. researchgate.net |
| Photovoltaics | Perovskite Solar Cells | Used as hole-transporting layer materials, enhancing power conversion efficiency. researchgate.netcrossref.org |
| Optical Sensing | Fluorescent Ion Sensor | A derivative showed high selectivity and sensitivity for Zn²⁺ ions at biological pH. acs.orgrsc.org |
| Bioimaging | Two-Photon Microscopy | Benzimidazole-based probes enable imaging of reactive nitrogen species in cells and tissues. nih.gov |
Role as a Building Block in Complex Chemical Synthesis and Medicinal Chemistry Lead Optimization
The benzimidazole nucleus is a fundamental building block in synthetic organic and medicinal chemistry. nih.govnih.gov Its structural similarity to naturally occurring purines allows benzimidazole-containing molecules to interact with various biological targets like proteins and enzymes. acs.orgnih.gov This has established the benzimidazole scaffold as a key component in the development of therapeutic agents. documentsdelivered.comsemanticscholar.org
In complex chemical synthesis, this compound serves as a versatile intermediate. The primary amine can be readily functionalized through reactions such as acylation, alkylation, or condensation to build more elaborate molecular architectures. For example, the synthesis of hybrid molecules bearing both thieno[2,3-d]pyrimidine and benzimidazole moieties has been achieved by condensing a carboxylic acid with ortho-phenylenediamine to form the benzimidazole ring, which is then further modified. mdpi.com
In medicinal chemistry, the benzimidazole scaffold is crucial for lead optimization. mdpi.com Starting from a basic benzimidazole structure, chemists can systematically modify substituents at various positions to improve potency, selectivity, and pharmacokinetic properties. The isopropyl group and aminomethyl group of this compound are points for such modifications. The physicochemical attributes of the benzimidazole core, including its ability to participate in hydrogen bonding and π-π stacking, enable its derivatives to bind effectively to biological macromolecules. nih.gov This strategic design has led to the development of numerous clinically active drugs. nih.gov Computational methods are often employed to accelerate the lead optimization process by predicting the pharmacokinetic and toxicity profiles of new benzimidazole derivatives. mdpi.com
Table 3: Benzimidazole as a Scaffold in Chemical Synthesis
| Synthetic Application | Precursor/Intermediate | Resulting Compound Class | Significance |
|---|---|---|---|
| Asymmetric Catalysis | Chiral phosphine-benzimidazoles | P,N-Chelating Ligands | Used in enantioselective chemical transformations. researchgate.net |
| Antimicrobial Agents | 6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidin-4-one | S-alkyl derivatives | Development of novel antibacterial agents targeting specific enzymes like TrmD. mdpi.com |
| Anticancer Agents | Unsymmetrical benzimidazole derivatives | Novel bioactive compounds | Discovery of agents with significant cytotoxicity against cancer cell lines. nih.gov |
| Antiviral Agents | Spirocyclopropyl oxindole-containing benzimidazoles | RV521 (Sisunatovir) | Lead optimization led to a clinical candidate for treating RSV infection. mdpi.com |
Future Research Directions and Translational Perspectives for 1 1 Isopropyl 1h Benzimidazol 2 Yl Methanamine
Emerging Methodologies in Synthesis and Advanced Characterization for the Compound
Future research into 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine will likely focus on developing more efficient, sustainable, and scalable synthetic routes. While traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives, emerging strategies offer significant improvements. arabjchem.orgresearchgate.net Green chemistry approaches, utilizing eco-friendly solvents or solvent-free conditions, are becoming increasingly prominent. researchgate.netresearchgate.net The use of novel catalysts, such as metal-based nanoparticles (e.g., nano-Ni(II)/Y zeolite, cobalt ferrite (B1171679) nanoparticles) and metal-free catalysts (e.g., iodine-mediated reactions), can enhance reaction rates and yields under milder conditions. arabjchem.orgrsc.orgnih.gov
Advanced characterization techniques are crucial for unambiguously determining the structure, purity, and physicochemical properties of the synthesized compound. Beyond standard spectroscopic methods like NMR and IR, future studies could employ more sophisticated analyses. High-resolution mass spectrometry (HRMS) can provide precise molecular weight determination and elemental composition. For solid-state characterization, techniques such as X-ray crystallography are invaluable for determining the three-dimensional atomic structure, while solid-state NMR (ssNMR) can provide insights into the local environment of atoms in the solid phase. nih.govfda.gov
Table 1: Emerging Synthesis and Characterization Methodologies
| Category | Methodology | Potential Advantages for this compound |
|---|---|---|
| Synthesis | Green Chemistry Approaches | Reduced environmental impact, use of safer reagents, improved energy efficiency. researchgate.net |
| Nanocatalysis | High efficiency, excellent yields, catalyst recyclability, mild reaction conditions. arabjchem.org | |
| Metal-Free Oxidative Condensation | Avoidance of toxic heavy metals, cost-effectiveness, unique reactivity. nih.gov | |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. researchgate.net | |
| Characterization | High-Resolution Mass Spectrometry (HRMS) | Unambiguous molecular formula determination. researchgate.net |
| Single-Crystal X-ray Diffraction | Definitive 3D structural elucidation, analysis of intermolecular interactions. nih.gov | |
| Solid-State NMR (ssNMR) | Characterization of solid forms, polymorphism, and molecular dynamics. fda.gov |
Advanced Computational Approaches for Predictive Modeling of Compound Behavior
Computational chemistry offers powerful tools for predicting the behavior of this compound, thereby guiding experimental design and accelerating research. Density Functional Theory (DFT) calculations can be used to model the compound's electronic structure, predict its spectroscopic properties (IR, NMR), and determine quantum chemical descriptors like HOMO-LUMO energy gaps, chemical hardness, and electrophilicity. nih.govresearchgate.net This information is vital for understanding its reactivity and potential interaction mechanisms.
Molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of various biological targets. nih.gov This in silico screening can identify potential protein interactions for further experimental validation. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of benzimidazole (B57391) derivatives with their activities, enabling the prediction of the biological potential of novel analogues. researchgate.net ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also crucial computational tools for assessing the compound's potential suitability for various applications. nih.govmdpi.com
Table 2: Advanced Computational Modeling Approaches
| Computational Method | Application to the Compound | Predicted Outcomes |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure analysis, geometry optimization, vibrational frequency calculation. | Molecular orbital energies, electrostatic potential maps, predicted IR spectra, reactivity indices. researchgate.net |
| Molecular Docking | Predicting binding modes and affinities with protein targets. | Identification of key binding interactions (e.g., hydrogen bonds, hydrophobic interactions), binding energy scores. nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound and its complexes with targets over time. | Stability of ligand-protein complexes, conformational changes, solvent effects. nih.gov |
| QSAR Modeling | Correlating physicochemical properties with specific (e.g., antimicrobial) activity. | Predictive models for the activity of new derivatives, guiding structural modifications. researchgate.net |
| ADME/Toxicity Prediction | In silico assessment of pharmacokinetic and toxicological properties. | Gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, potential toxicity flags. mdpi.com |
Expansion into Novel Biological Targets and Mechanistic Pathways for Research Exploration
The benzimidazole scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netrsc.orgresearchgate.net Future research on this compound should aim to explore novel biological targets beyond those traditionally associated with benzimidazoles.
High-throughput screening against diverse enzyme and receptor panels could uncover unexpected activities. For instance, its potential as an inhibitor of kinases, sirtuins, or mitogen-activated protein kinases could be investigated. nih.gov Mechanistic studies could delve into its effects on cellular processes such as cell cycle progression, apoptosis, or the generation of reactive oxygen species (ROS). researchgate.net Exploring its ability to disrupt microbial processes, such as biofilm formation or cell wall synthesis, could also yield valuable insights into new antimicrobial strategies. openmedicinalchemistryjournal.com
Table 3: Potential Biological Targets and Pathways for Exploration
| Target Class | Specific Examples | Potential Research Focus |
|---|---|---|
| Enzymes | Kinases (e.g., CDKs), Sirtuins, HIV Reverse Transcriptase, PARP | Inhibition kinetics, structure-activity relationship studies. nih.govresearchgate.netnih.gov |
| Microbial Targets | Enoyl-ACP reductase, Glucosamine-6-phosphate synthase, D-Alanyl-D-Alanine dipeptidase | Antimicrobial spectrum, mechanism of action against bacterial and fungal pathogens. openmedicinalchemistryjournal.com |
| Cellular Pathways | Apoptosis, Cell Cycle Regulation, Oxidative Stress | Investigating pro-apoptotic effects, cell cycle arrest, and modulation of intracellular ROS levels. researchgate.net |
| Receptors | G-protein coupled receptors (GPCRs), Imidazoline receptors | Binding affinity and functional assays to determine agonist or antagonist activity. dovepress.com |
Development of the Benzimidazole Methanamine Scaffold for Diverse Chemical and Biological Applications (excluding clinical applications)
The benzimidazole core is considered a "privileged scaffold" due to its ability to interact with numerous biological targets and its synthetic tractability. nih.govnih.gov The unique structure of this compound, featuring a primary amine and a substituted benzimidazole ring, makes it an attractive building block for diverse chemical and materials science applications.
The nitrogen atoms in the benzimidazole ring and the external amine group can act as ligands to coordinate with metal ions. This property could be exploited to develop novel chemosensors for detecting specific metal ions or as components in new catalytic systems. The aromatic nature of the scaffold suggests potential applications in materials science, such as in the development of fluorescent probes or organic light-emitting diode (OLED) materials. nih.gov Furthermore, its ability to interact with surfaces could be explored for applications like corrosion inhibition. nih.gov The modification of the primary amine group allows for the straightforward synthesis of a library of derivatives, enabling the fine-tuning of properties for specific non-clinical applications.
Table 4: Diverse Applications of the Benzimidazole Methanamine Scaffold
| Application Area | Potential Use | Rationale |
|---|---|---|
| Materials Science | Fluorescent Probes / Chemosensors | The conjugated π-system of the benzimidazole ring can be modified to exhibit fluorescence that is sensitive to the local environment or the presence of analytes. nih.gov |
| Corrosion Science | Corrosion Inhibitors | The compound can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion processes. nih.gov |
| Crystal Engineering | Supramolecular Assembly | The scaffold's ability to form hydrogen bonds and π-π stacking interactions can be used to construct novel crystalline architectures. nih.govopenmedicinalchemistryjournal.com |
| Synthetic Chemistry | Versatile Building Block | The primary amine serves as a handle for further chemical modifications, allowing for the creation of complex molecular structures and libraries of compounds for screening. |
Q & A
Basic Research Question
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2) or PBS (pH 7.4).
- NMR Stability Studies : Track changes in isopropyl proton signals (δ ~1.2–1.5 ppm) over time .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., melting points >200°C suggest stability for high-temperature applications).
How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives?
Advanced Research Question
Contradictions often arise from assay variability or off-target effects. Strategies include:
- Dose-Response Reproducibility : Test compounds across multiple cell lines (e.g., HEK293 vs. HeLa) .
- Meta-Analysis : Compare data from PubChem or ChEMBL entries for structurally similar compounds (e.g., 1-(1H-imidazol-2-yl)methanamine vs. 1-(2-furyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine) .
- Target Profiling : Use high-throughput screening panels (e.g., Eurofins) to identify promiscuous binding.
What computational methods predict the ADMET properties of this compound?
Advanced Research Question
- QSAR Models : Train models using datasets like Tox21 to predict toxicity.
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using software like GROMACS.
- SwissADME : Input SMILES (e.g.,
CC(C)N1C2=CC=CC=C2N=C1CN) to predict logP, bioavailability, and P-gp substrate likelihood .
How does the isopropyl group affect the compound’s spectroscopic signatures?
Basic Research Question
- ¹H NMR : Isopropyl protons appear as a septet (δ ~1.2–1.5 ppm) and a doublet (δ ~4.5–5.0 ppm) for the CH group.
- IR Spectroscopy : C-N stretching (1250–1350 cm⁻¹) and N-H bending (1600–1650 cm⁻¹) are key markers. Compare with spectra of simpler analogs (e.g., (1-phenyl-1H-pyrazol-3-yl)methanamine) .
What safety protocols are essential when handling this compound in vitro?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation (refer to SDS guidelines for analogs like [1-(3-methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated containers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
